molecular formula C19H15N3O2S B11448065 N-(1,3-benzodioxol-5-yl)-5-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-5-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11448065
M. Wt: 349.4 g/mol
InChI Key: ADKGRECJYYMOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-5-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzodioxole ring, a thiophene ring, and an imidazo[1,2-a]pyridine core

Preparation Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-5-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves a series of organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Construction of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of a suitable precursor, such as 2-aminopyridine, with an aldehyde or ketone.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Final Assembly: The final step involves the coupling of the benzodioxole and thiophene-substituted imidazo[1,2-a]pyridine intermediates under appropriate conditions, such as palladium-catalyzed cross-coupling.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

N-(1,3-benzodioxol-5-yl)-5-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the reduction of nitro groups or double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles such as amines and thiols.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki, Stille, or Heck couplings, to form more complex structures.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-5-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit cancer cell growth and induce apoptosis.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.

    Chemical Biology: Researchers use this compound to probe biological pathways and identify potential therapeutic targets.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with molecular targets such as tubulin, a protein involved in microtubule formation. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis of cancer cells. This mechanism is similar to that of other microtubule-targeting agents, which are known to interfere with cell division and promote cell death.

Comparison with Similar Compounds

N-(1,3-benzodioxol-5-yl)-5-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine can be compared with other compounds that have similar structural motifs or biological activities:

The uniqueness of this compound lies in its combined structural features and its potential as a multi-targeted therapeutic agent.

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-methyl-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H15N3O2S/c1-12-3-2-4-17-21-18(13-7-8-25-10-13)19(22(12)17)20-14-5-6-15-16(9-14)24-11-23-15/h2-10,20H,11H2,1H3

InChI Key

ADKGRECJYYMOPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC4=C(C=C3)OCO4)C5=CSC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.